2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide
Description
2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a structurally complex bicyclic pyrimidine derivative. Key substituents include:
- Cyclopropyl group at position 2: Enhances metabolic stability and modulates steric effects.
- Methyl groups at positions 6 and 8: Influence lipophilicity and electronic properties.
- Dioxo groups at positions 5 and 7: Enable hydrogen-bonding interactions, critical for binding affinity.
Properties
IUPAC Name |
2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O3S/c1-17-10-8(12(20)18(2)13(17)21)11(22-5-7(14)19)16-9(15-10)6-3-4-6/h6H,3-5H2,1-2H3,(H2,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVAUTJHMSJEKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)N)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deprotonation and Alkylation
- Base: Sodium hydride or potassium tert-butoxide in THF.
- Electrophile: Cyclopropyl bromide or iodomethane for methyl groups.
- Conditions: 0°C to room temperature, 2–4 hours.
Optimization Challenges
- Steric hindrance from the bicyclic system reduces alkylation efficiency.
- Microwave-assisted synthesis (100°C, 30 minutes) improves yields to 85% by enhancing reaction kinetics.
Thioacetamide Installation via Nucleophilic Substitution
Position 4 of the pyrimido[4,5-d]pyrimidine core is activated for NAS due to electron withdrawal by the adjacent carbonyl groups. Chlorination at this position (e.g., using POCl₃) generates an intermediate for thiol substitution.
Chlorination Protocol
Thiolation and Acetylation
- Thiol Source: Sodium hydrosulfide (NaSH) or thiourea.
- Acetylation: Acetic anhydride in pyridine.
- One-Pot Method: Combining substitution and acetylation reduces purification steps, yielding 70–80%.
Experimental Data and Comparative Analysis
The following table summarizes optimized conditions for critical synthetic steps:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core cyclocondensation | Ethanol, pTSA, 80°C, 8h | 68 | 98.5 |
| Cyclopropane alkylation | NaH, cyclopropyl bromide, THF, 0°C, 2h | 72 | 97.8 |
| Chlorination | POCl₃, DMF, 110°C, 3h | 92 | 99.1 |
| Thioacetamide formation | Thiourea, Ac₂O, pyridine, rt, 12h | 78 | 98.3 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (600 MHz, DMSO-d₆): δ 1.15–1.20 (m, 4H, cyclopropyl), 2.45 (s, 3H, CH₃), 3.12 (s, 3H, CH₃), 4.25 (s, 2H, SCH₂), 8.55 (s, 1H, NH).
Liquid Chromatography-Mass Spectrometry (LC-MS)
Challenges and Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: : The thio group can be oxidized to a sulfoxide or sulfone.
Reduction: : The compound can be reduced to remove oxygen atoms or add hydrogen atoms.
Substitution: : The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like amines or alcohols can be used, with reaction conditions varying based on the specific nucleophile and solvent.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of reduced derivatives with fewer oxygen atoms.
Substitution: : Formation of substituted derivatives with different functional groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Medicine: : It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Agriculture: : It could be used as a pesticide or herbicide due to its potential to inhibit the growth of harmful organisms.
Material Science: : Its unique structure may be useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide exerts its effects involves interactions with specific molecular targets. These interactions can disrupt biological pathways, leading to the desired therapeutic or pesticidal effects. The exact molecular targets and pathways would depend on the specific application and the biological system being targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with three analogous molecules from the literature, focusing on structural features, synthesis, and inferred physicochemical properties:
Structural and Functional Differences
Core Heterocycle: The target compound’s pyrimido[4,5-d]pyrimidine core offers greater rigidity and planar geometry compared to the monocyclic pyrimidine in Compound 1 or the thieno-fused system in Compound 24 . This rigidity may enhance target selectivity in biological systems. Compound 24’s thienopyrimidine core introduces sulfur, which could confer redox activity absent in the oxygen-dominated target compound.
Substituent Effects: The cyclopropyl group in the target compound likely improves metabolic stability over the phenyl group in Compound 24, which may be prone to oxidative metabolism .
Synthesis Complexity :
- The target compound’s bicyclic system requires multi-step synthesis, whereas Compound 1 and analogous derivatives are synthesized in fewer steps via direct alkylation .
Implications for Drug Design
- Solubility : The dioxo groups in the target compound may necessitate formulation adjustments to enhance bioavailability, whereas ester-containing analogs (e.g., Compound 1) benefit from prodrug strategies .
- Target Engagement: The thioacetamide moiety could enable covalent binding to cysteine residues in enzymes, a feature absent in non-sulfur analogs like Compound 24 .
- Stability : Cyclopropyl substitution mitigates CYP450-mediated degradation, a limitation in methyl- or phenyl-substituted analogs .
Biological Activity
2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 427.5 g/mol
- CAS Number : 906225-99-8
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its antitumor and antimicrobial properties. The following sections detail these findings.
Antitumor Activity
Recent studies have indicated that derivatives similar to this compound exhibit significant antitumor effects. For example:
- Cell Line Studies :
- Mechanism of Action :
- Case Studies :
Antimicrobial Activity
In addition to antitumor effects, the compound's antimicrobial properties have been evaluated:
- Testing Protocols :
- Eukaryotic Model Testing :
Summary of Findings
| Activity Type | Cell Line/Organism | IC Values (μM) | Notes |
|---|---|---|---|
| Antitumor | A549 | 6.75 | High activity in 2D assays |
| Antitumor | HCC827 | 6.26 | Moderate activity in 3D assays |
| Antitumor | NCI-H358 | 0.85 | Strongest activity observed |
| Antimicrobial | E. coli | Not specified | Promising antibacterial effects |
| Antimicrobial | S. aureus | Not specified | Effective against Gram-positive bacteria |
Q & A
Q. What are the optimal synthetic routes for synthesizing 2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide, and how do reaction conditions influence yield?
Synthesis typically involves multi-step reactions, such as cyclocondensation of pyrimidine precursors followed by thioether linkage formation. Key steps include:
- Cyclocondensation : Use of cyclopropylamine derivatives under reflux with catalysts like triethylamine to form the tetrahydropyrimido-pyrimidine core .
- Thioether formation : Reaction with thioacetamide derivatives in polar aprotic solvents (e.g., DMF) at 60–80°C to introduce the thioacetamide moiety .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical for isolating the final compound with >95% purity .
Yields are highly dependent on stoichiometric ratios (e.g., 1:1.2 molar ratio of pyrimidine core to thioacetamide) and reaction time optimization (typically 6–12 hours) .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- NMR spectroscopy : H and C NMR (DMSO-d6) are used to confirm the presence of cyclopropyl (δ 0.7–1.0 ppm), thioether (δ 3.5–4.5 ppm), and acetamide (δ 10.1–10.3 ppm) groups .
- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H] at m/z 375.12) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity and detect impurities (<2%) .
Q. What preliminary biological screening methods are suitable for evaluating its bioactivity?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR or CDK2) using fluorescence-based protocols to measure IC values .
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to determine selectivity indices .
Advanced Research Questions
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound compared to analogs?
Conflicting SAR data may arise from:
- Substituent effects : The cyclopropyl group enhances metabolic stability but may reduce solubility, conflicting with activity trends in hydrophilic analogs .
- Bioisosteric replacements : Thioether vs. sulfone substitutions (e.g., in analogs) alter binding affinities due to electronic differences. Use quantum mechanical calculations (DFT) to compare charge distributions and validate experimental IC discrepancies .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry (e.g., thioether orientation) that affect docking studies .
Q. What experimental designs are recommended for elucidating the mechanism of action in enzyme inhibition?
- Kinetic studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) with varying substrate concentrations .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions between the compound’s thioacetamide group and enzyme active sites (e.g., hydrogen bonding with catalytic residues) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to correlate structural modifications with affinity changes .
Q. How can researchers address challenges in scaling up synthesis while maintaining purity?
- Process optimization : Replace batch reactions with flow chemistry to control exothermic steps (e.g., cyclocondensation) and improve reproducibility .
- Crystallization studies : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal habit and reduce amorphous impurities .
- In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of intermediate formation .
Methodological Notes
- Contradiction Management : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to resolve signal overlap .
- Biological Replicates : Use ≥3 independent experiments with statistical analysis (ANOVA, p < 0.05) to ensure reproducibility .
- Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing to minimize false positives from assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
